REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5](C2C=C(S([O-])(=O)=O)C=CC=2C)[CH:6]=[CH:7][CH:8]=1)#[CH:2].[OH-:20].[K+].[N+]([C:25]1[CH:30]=[CH:29][C:28]([C:31]([C:33]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[O:34])=[O:32])=[CH:27][CH:26]=1)([O-])=O.[OH-].[Na+]>CS(C)=O.CO>[C:1]([C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:20][C:25]1[CH:30]=[CH:29][C:28]([C:31]([C:33]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[O:34])=[O:32])=[CH:27][CH:26]=1)#[CH:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)C(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
3-ethynylphenyl(p-toluenesulfonate)
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C(C=CC1)C1=C(C=CC(=C1)S(=O)(=O)[O-])C
|
Name
|
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 90° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
was distilled from the flask until the residue
|
Type
|
ADDITION
|
Details
|
Then, 400 ml of anhydrous benzene was added
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a dry, white powder
|
Type
|
CUSTOM
|
Details
|
transferred to an addition funnel under nitrogen
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight at 23° C.
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
Extraction with toluene (3 × 50 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(OC2=CC=C(C=C2)C(=O)C(=O)C2=CC=CC=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |